

Piperiacetildenafil: A Technical Overview of a Sildenafil Analogue

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Compound of Interest

Compound Name: Piperiacetildenafil

Cat. No.: B1678432

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperiacetildenafil is a chemical compound classified as a sildenafil analogue, belonging to the pyrazolopyrimidinone class of molecules. Its chemical structure is closely related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. While **Piperiacetildenafil** is primarily documented as an intermediate in the synthesis of other pyrazolopyrimidinone derivatives, its structural similarity to sildenafil suggests potential pharmacological activity. This technical guide provides a comprehensive overview of the available information on the chemical structure, properties, and potential biological context of **Piperiacetildenafil**, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The fundamental characteristics of **Piperiacetildenafil** are summarized below.

Table 1: Chemical and Physical Properties of **Piperiacetildenafil**

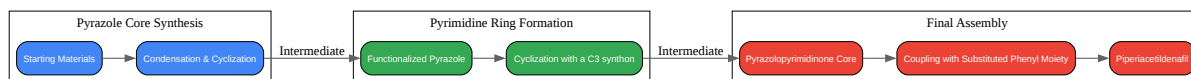
Property	Value	Source
Molecular Formula	C ₂₄ H ₃₁ N ₅ O ₃	PubChem
IUPAC Name	5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one	PubChem
CAS Number	147676-50-4	PubChem
Molecular Weight	437.5 g/mol	PubChem
Appearance	White to off-white solid (Predicted)	ChemicalBook
Melting Point	149-152 °C	ChemicalBook
Solubility	Chloroform (Sparingly), Methanol (Slightly) (Predicted)	ChemicalBook

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **Piperiacetildenafil** is not readily available in the public domain. However, based on the synthesis of structurally related sildenafil analogues, a plausible synthetic route can be proposed. The synthesis of pyrazolopyrimidinone derivatives typically involves a multi-step process.

A general synthetic approach would likely involve the initial synthesis of the pyrazole core, followed by the construction of the fused pyrimidine ring. The final steps would involve the introduction of the substituted phenyl group at the C5 position of the pyrazolopyrimidinone scaffold.

Proposed Synthetic Workflow:



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Caption: Proposed synthetic workflow for **Piperiacetildenafil**.

Note: This represents a generalized scheme. The specific reagents, reaction conditions (temperature, solvents, catalysts), and purification methods would require experimental optimization.

Spectroscopic Data

Detailed experimental ^1H NMR, ^{13}C NMR, and mass spectrometry data for **Piperiacetildenafil** are not available in published literature or public databases. However, based on the known chemical structure, expected spectral characteristics can be predicted.

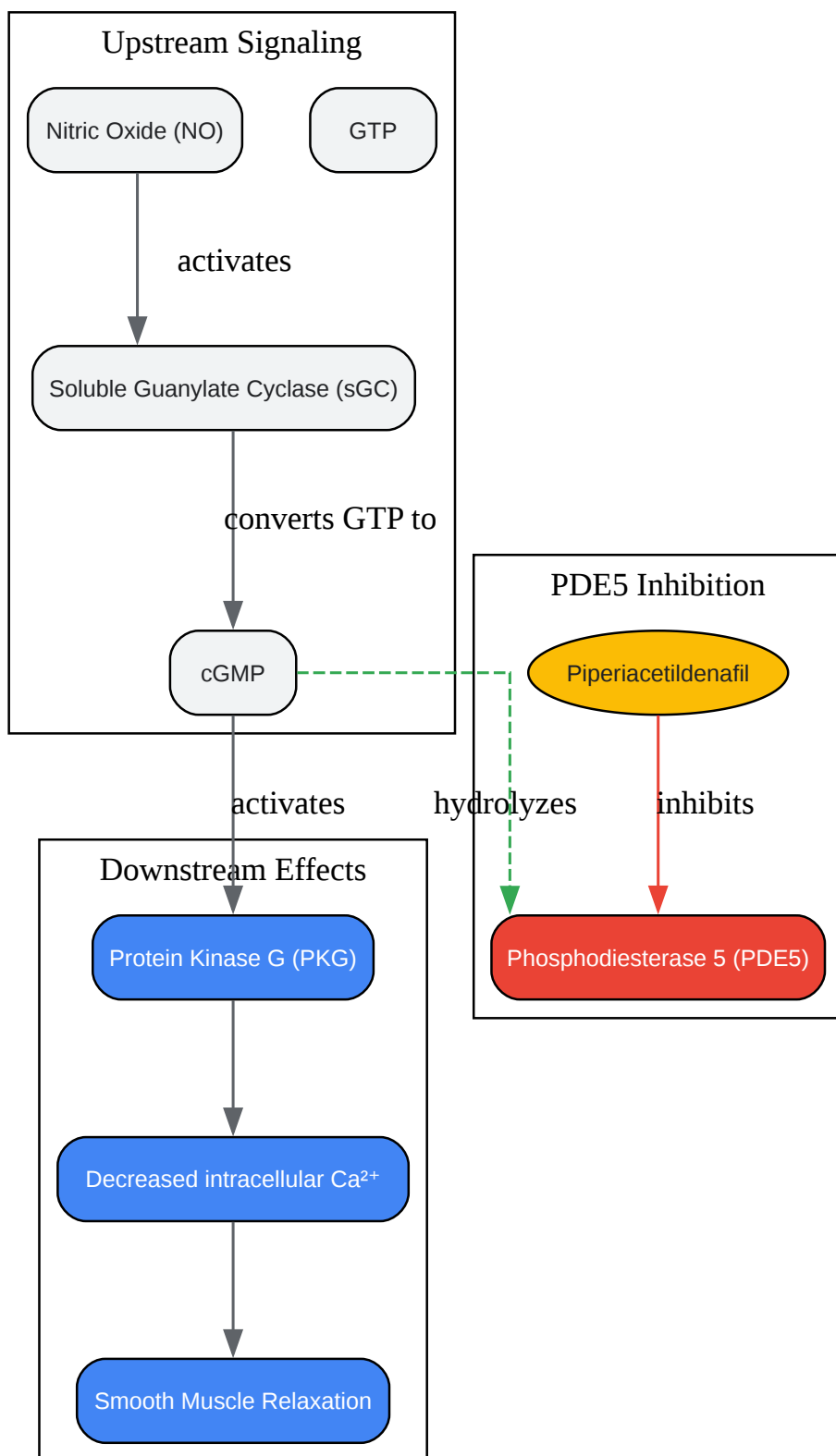
Table 2: Predicted Spectroscopic Data for **Piperiacetildenafil**

Data Type	Predicted Characteristics
^1H NMR	- Signals in the aromatic region (phenyl group).- Signals for the ethoxy group (quartet and triplet).- Signals for the propyl group (triplet, sextet, triplet).- Signals for the methyl group on the pyrazole ring (singlet).- Signals for the piperidine ring protons.- Signal for the methylene group of the acetyl moiety.
^{13}C NMR	- Resonances for aromatic carbons.- Resonances for the carbonyl carbons (pyrimidinone and acetyl groups).- Resonances for the carbons of the pyrazole and pyrimidine rings.- Resonances for the ethoxy, propyl, methyl, and piperidine carbons.
Mass Spectrometry (MS)	- A molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of 437.5. - Characteristic fragmentation patterns involving cleavage of the piperidine ring, the acetyl group, and the ether linkage.

Potential Signaling Pathway and Mechanism of Action

As a close structural analogue of sildenafil, **Piperiacetildenafil** is anticipated to act as a phosphodiesterase type 5 (PDE5) inhibitor. The established signaling pathway for PDE5 inhibitors is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.

Signaling Pathway of PDE5 Inhibition:



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Caption: The nitric oxide/cGMP signaling pathway and the inhibitory action of **Piperiacetildenafil** on PDE5.

In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in a decrease in intracellular calcium levels and smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, **Piperiacetildenafil** would be expected to prevent the breakdown of cGMP, leading to its accumulation and an enhanced smooth muscle relaxant effect.

Conclusion

Piperiacetildenafil is a pyrazolopyrimidinone derivative and a structural analogue of sildenafil. While it is primarily known as a synthetic intermediate, its chemical structure strongly suggests potential activity as a PDE5 inhibitor. This technical guide has summarized the available information on its chemical properties and proposed a plausible synthetic route and mechanism of action based on related compounds. Further experimental investigation is required to fully elucidate its synthetic protocol, spectroscopic characteristics, and pharmacological profile. The data presented here serves as a valuable resource for researchers interested in the exploration of novel sildenafil analogues for therapeutic applications.

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